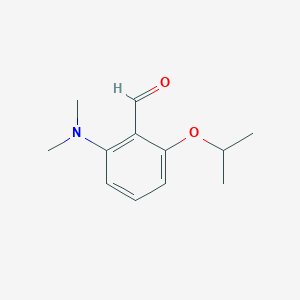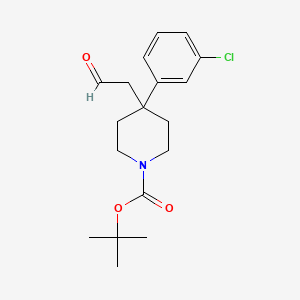
4-(Azetidin-3-yloxy)-2-chlorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-3-yloxy)-2-chlorobenzonitrile is a heterocyclic compound that features an azetidine ring attached to a benzonitrile moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the azetidine ring, a four-membered nitrogen-containing ring, imparts unique chemical properties to the molecule, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yloxy)-2-chlorobenzonitrile typically involves the formation of the azetidine ring followed by its attachment to the benzonitrile moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods for industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yloxy)-2-chlorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzonitrile ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
4-(Azetidin-3-yloxy)-2-chlorobenzonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of new pharmaceuticals due to its unique chemical properties and potential biological activities.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s interactions with biological targets are studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yloxy)-2-chlorobenzonitrile is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The azetidine ring may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: A β-lactam compound with antiproliferative activity.
3-Allylazetidin-2-one: Another β-lactam with similar biological activities.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: A β-lactam analogue with potential therapeutic applications.
Uniqueness
4-(Azetidin-3-yloxy)-2-chlorobenzonitrile is unique due to the presence of both the azetidine ring and the benzonitrile moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds. The chlorine atom on the benzonitrile ring also provides a site for further functionalization, making it a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C10H9ClN2O |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
4-(azetidin-3-yloxy)-2-chlorobenzonitrile |
InChI |
InChI=1S/C10H9ClN2O/c11-10-3-8(2-1-7(10)4-12)14-9-5-13-6-9/h1-3,9,13H,5-6H2 |
InChI Key |
LUVMYLLHOTWOBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[3-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B13874364.png)
![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one](/img/structure/B13874370.png)







